molecular formula C22H20ClF3O3 B12719392 Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1alpha,3alpha(Z))- CAS No. 68127-78-6

Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1alpha,3alpha(Z))-

Cat. No.: B12719392
CAS No.: 68127-78-6
M. Wt: 424.8 g/mol
InChI Key: RTRBHVOKZNZJDH-SOAHZXLXSA-N
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Description

Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1alpha,3alpha(Z))- is a synthetic pyrethroid compound commonly used as an insecticide and acaricide. It is known for its effectiveness in controlling a wide range of pests in agricultural and public health settings .

Preparation Methods

The synthesis of this compound involves several steps, starting with the preparation of the cyclopropanecarboxylic acid derivative. The key steps include:

Industrial production methods often involve optimizing these steps to achieve high yields and purity. This includes the use of catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved include the disruption of normal nerve function and interference with neurotransmitter release .

Comparison with Similar Compounds

  • Permethrin
  • Deltamethrin
  • Cypermethrin

These compounds share similar modes of action but differ in their chemical structures and specific applications.

Properties

CAS No.

68127-78-6

Molecular Formula

C22H20ClF3O3

Molecular Weight

424.8 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12-/t17-,19-/m1/s1

InChI Key

RTRBHVOKZNZJDH-SOAHZXLXSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Origin of Product

United States

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